molecular formula C16H23NO10 B013582 N-Acetyl-beta-D-glucosamine tetraacetate CAS No. 7772-79-4

N-Acetyl-beta-D-glucosamine tetraacetate

Cat. No. B013582
CAS RN: 7772-79-4
M. Wt: 389.35 g/mol
InChI Key: OVPIZHVSWNOZMN-OXGONZEZSA-N
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Description

Synthesis Analysis

The synthesis of N-acetyl-beta-D-glucosamine derivatives has been explored through various chemical pathways. For instance, the chemical synthesis of N-acetyl-α- and β-D-glucosamine 1-phosphates from crystalline phosphoric acid condensed with 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucose demonstrates one method of synthesis, highlighting the chemical versatility of glucosamine derivatives (O’Brien, 1964).

Molecular Structure Analysis

The molecular structure of N-acetyl-beta-D-glucosamine tetraacetate and related derivatives has been studied using various analytical techniques. For example, the crystal structure and application in the synthesis of N-(D-gluconyl) derivatives of D-glucosamine were investigated, revealing insights into the conformational properties of these compounds (Norkowska et al., 2014).

Chemical Reactions and Properties

Chemical transformations of glucosamine derivatives illustrate the reactivity and potential applications of these compounds. For instance, the oxidative decarboxylation reaction using lead tetraacetate and successive nitromethane cyclization reaction has been employed to convert N-acetyl-D-glucosamine into hexaacetyl-streptamine, showcasing a versatile method for the preparation of aminocyclitols from various types of uronic acids (Kitagawa et al., 1978).

Physical Properties Analysis

The study of physical properties, such as melting points and solubility, is essential for understanding the applicability of N-acetyl-beta-D-glucosamine tetraacetate in various fields. The improved synthesis and characterization of 1,3,4,6-tetra-O-acetyl-2-(N-acetylacetamido)-2-deoxy-beta-D-glucopyranose, for example, provided revised melting points and structural determination through X-ray diffraction, enhancing the understanding of its physical characteristics (Suihko et al., 2001).

Chemical Properties Analysis

The chemical properties of N-acetyl-beta-D-glucosamine tetraacetate, such as reactivity and stability, are critical for its potential applications. Research into the enzymatic production of N-acetyl-D-glucosamine from chitin, for example, has explored the degradation study of N-acetylchitooligosaccharide and the effect of mixing crude enzymes, providing insights into the biochemical conversion processes and the chemical stability of these compounds (Sashiwa et al., 2003).

Scientific Research Applications

Biomedical Applications

N-Acetyl-beta-D-glucosamine and its derivatives, including tetraacetate forms, are significant in various biomedical applications. They are naturally occurring amino sugars found in the human body and are important components of glycoproteins, proteoglycans, and glycosaminoglycans. These compounds have shown beneficial pharmacological effects in relieving osteoarthritis symptoms and have potential in the prevention and/or treatment of other diseases due to their antioxidant and anti-inflammatory activities. Their functions are primarily exerted through the modulation of inflammatory responses, particularly via the Nuclear Factor-κB pathway, which controls inflammatory cytokine production and cell survival. This versatility extends to potential therapeutic applications in cardiovascular disease, neurological deficits, skin disorders, and cancer (Dalirfardouei, Karimi, & Jamialahmadi, 2016).

Industrial Applications

N-Acetyl-D-glucosamine, a form of N-Acetyl-beta-D-glucosamine, is widely utilized in the medical, agricultural, biofuel, and food industries. Its efficient and environmentally friendly production relies on the binary system of β-N-acetylhexosaminidase and chitinase. Research on enzymes like HEX from Streptomyces alfalfae has shown promise for industrial applications, such as converting colloidal chitin to N-Acetyl-D-glucosamine with high efficiency and selectivity, making it suitable for various industrial purposes (Lv et al., 2019).

Sensor Development

Advancements in sensor technology have incorporated N-Acetyl-beta-D-glucosamine derivatives. For example, a genetically encoded FRET-based sensor for the detection of O-GlcNAc, a dynamic carbohydrate modification involving N-Acetyl-beta-D-glucosamine, has been developed. This sensor is vital in studying cell signaling processes and has implications in disease research, including Alzheimer's and type-II diabetes (Carrillo, Krishnamoorthy, & Mahal, 2006).

Biotechnological and Pharmaceutical Applications

In biotechnology, N-Acetyl-beta-D-glucosamine derivatives are used for the synthesis of various bioactive compounds. Their role in the formation of glycosides, like diosgenyl glycosides, highlights their potential in developing new therapeutic agents, particularly in the treatment of chronic diseases like leukemia (Myszka et al., 2003).

Chitin and Chitosan Research

N-Acetyl-beta-D-glucosamine is a key component in the study of chitin and chitosan, natural polymers used in various biomedical applications. These biopolymers are integral in wound healing, tissue engineering, and other medical device applications due to their biocompatibility (Islam, Bhuiyan, & Islam, 2017).

Cosmetic and Dermatological Applications

N-Acetyl-beta-D-glucosamine, through its role in stimulating hyaluronic acid synthesis, can accelerate wound healing, improve skin hydration, and reduce wrinkles. Its inhibitory effect on tyrosinase activation also makes it effective in treating hyperpigmentation disorders (Bissett, 2006).

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIZHVSWNOZMN-OXGONZEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167362
Record name β-D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-beta-D-glucosamine tetraacetate

CAS RN

7772-79-4
Record name β-D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-beta-D-glucosamine tetraacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-beta-D-glucosamine tetraacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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